A Technical Guide to (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride
A Technical Guide to (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical document provides a comprehensive overview of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride, a cyclic, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Also known by the synonym (1R,2S)-Cispentacin hydrochloride, this compound serves as a critical building block for novel therapeutics and is recognized for the antifungal properties of its parent molecule.[1][2][3] This guide details its core chemical structure, physicochemical properties, spectroscopic data, detailed experimental protocols for its synthesis and analysis, and its known biological context. All quantitative data is presented in structured tables, and key processes are visualized through workflow diagrams to ensure clarity and accessibility for the intended scientific audience.
Core Structure and Chemical Identity
(1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride is characterized by a cyclopentane ring functionalized with an amino group and a carboxylic acid group in a cis configuration. The specific stereochemistry, designated as (1R,2S), is a crucial feature defining its three-dimensional structure and subsequent biological activity. The "hydrochloride" designation indicates that the compound is supplied as a salt, with the amino group protonated as an ammonium cation (NH₃⁺) and balanced by a chloride anion (Cl⁻). This salt form typically enhances stability and aqueous solubility.
The definitive chemical identifiers and properties are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride[1] |
| Synonyms | (1R,2S)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, (1R,2S)-Cispentacin hydrochloride[1][3] |
| CAS Number | 128110-37-2[1][3][4] |
| Molecular Formula | C₆H₁₂ClNO₂[1][3][4][5] |
| Molecular Weight | 165.62 g/mol [3][4][5][6] |
| Canonical SMILES | C1CC--INVALID-LINK--N">C@HC(=O)O.Cl |
| InChI Key | LVBDVNLIEHCCTP-UHFFFAOYNA-N[6] |
Physicochemical and Spectroscopic Data
The physical and chemical properties of a compound are critical for its application in research and development. The data below has been aggregated from experimental and computational sources.
Physical Properties
| Property | Value | Source |
| Melting Point | 173-175 °C (decomposes) | [3] |
| Appearance | Crystals | [3] |
| Water Solubility | Soluble | [3] |
Computed Physicochemical Properties
Note: These values are computationally derived for the parent molecule and provide estimations of its chemical behavior.
| Property | Value | Source |
| ACD/LogP | -0.31 | [1] |
| Polar Surface Area | 63.3 Ų | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Freely Rotating Bonds | 2 | [1] |
| Defined Stereocenters | 2 | [1] |
Representative Spectroscopic Data
Note: The following data is representative for the core structure, as reported for closely related isomers in deuterated water (D₂O).[7]
| Technique | Observed Data |
| ¹H NMR (400 MHz, D₂O) | δ 3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), and 1.66–1.91 (m, 4H; CH₂CH₂)[7] |
| ¹³C{¹H} NMR (100 MHz, D₂O) | δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7[7] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z: [M + H]⁺ calcd for C₆H₁₂NO₂: 130.0868; found: 130.0865 (for the free amine)[7] |
Synthesis and Manufacturing Workflow
The synthesis of (1R,2S)-2-aminocyclopentane-1-carboxylic acid is a multi-step process requiring precise stereochemical control. A scalable method has been established, which is outlined in the workflow diagram and detailed protocol below.[2][7]
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
A detailed protocol adapted from published scalable methods is provided below.[2][7]
Step 1: Reductive Amination
-
Dissolve ethyl 2-oxocyclopentanecarboxylate in an appropriate solvent such as toluene.
-
Add (S)-α-phenylethylamine and a catalytic amount of acid (e.g., isobutyric acid).
-
Heat the mixture to facilitate the formation of the enamine intermediate, typically with azeotropic removal of water.
-
Subject the resulting crude enamine to reduction to yield the crude amino ester.
Step 2: Diastereoselective Crystallization
-
Treat the crude amino ester with a chiral resolving agent, such as (2S, 3S)-2,3-dibenzoyl-d-(+)-tartaric acid ((D)-DBTA), in a suitable solvent like acetonitrile.[7]
-
Heat the mixture to ensure complete dissolution and then cool slowly to allow for the selective precipitation of the desired diastereomeric salt.
-
Isolate the precipitate by filtration and wash with a cold solvent to remove soluble impurities.
Step 3: Liberation of the Free Amine and Hydrogenolysis
-
Treat the isolated diastereomeric salt with an aqueous base solution (e.g., KHCO₃ and K₂CO₃) and extract the liberated free amino ester into an organic solvent (e.g., diethyl ether).[7]
-
Dry the organic phase and remove the solvent under vacuum.
-
Subject the free amine to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to cleave the phenylethyl chiral auxiliary.[2][7]
Step 4: Acid Hydrolysis
-
Hydrolyze the resulting ethyl ester by heating it in an acidic solution, such as 10% aqueous HCl.[2][7] This step converts the ester to a carboxylic acid and forms the hydrochloride salt of the amine.
-
Evaporate the mixture to dryness in a vacuum.
-
Wash the solid residue with a cold organic solvent, such as acetone, to yield the final product.[7]
Analytical Characterization
Confirming the identity, purity, and stereochemistry of the final product is essential. A standard analytical workflow involves a suite of chromatographic and spectroscopic techniques.
Caption: Standard workflow for analytical validation of the final product.
Experimental Protocols: Analysis
High-Performance Liquid Chromatography (HPLC):
-
Purity Analysis: Employ reverse-phase HPLC to determine the chemical purity of the final compound. The percentage purity is calculated based on the area of the product peak relative to the total peak area.[2]
-
Chiral HPLC: Use a chiral stationary phase to separate the (1R,2S) enantiomer from other stereoisomers. This method is crucial to confirm the enantiomeric excess (e.e.) of the desired product.[2][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O). The resulting chemical shifts, coupling constants, and integration values are used to confirm that the chemical structure of the synthesized compound matches the expected structure of (1R,2S)-2-aminocyclopentane-1-carboxylic acid.[7]
Mass Spectrometry (MS):
-
Utilize high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) to determine the accurate mass of the molecule. This confirms the elemental composition (C₆H₁₁NO₂) of the free amine.[7]
Biological Activity and Applications
(1R,2S)-2-aminocyclopentane-1-carboxylic acid is a molecule of significant biological interest.
-
Antifungal Activity: The parent compound, also known as cispentacin, demonstrates notable antifungal activity, with reported efficacy against pathogens such as Candida albicans.[2]
-
Peptide and Drug Development: As a conformationally constrained amino acid, it is a valuable building block in peptide synthesis.[9] Its incorporation into peptides can enhance conformational stability and modulate biological activity, making it a key component in the development of peptidomimetics and other novel therapeutics.[9][10]
References
- 1. Page loading... [wap.guidechem.com]
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- 3. 128110-37-2 CAS MSDS ((1R,2S)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CAS 128110-37-2 | (1r,2s)-2-aminocyclopentane-1-carboxylic acid hydrochloride - Synblock [synblock.com]
- 5. 18414-30-7|(1R,2S)-rel-2-Aminocyclopentanecarboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 6. 2-AMINOCYCLOPENTANE-1-CARBOXYLIC ACID HYDROCHLORIDE | CAS 128052-92-6 [matrix-fine-chemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijcpa.in [ijcpa.in]
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- 10. chemimpex.com [chemimpex.com]
